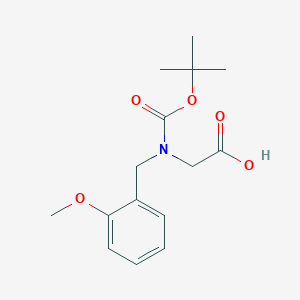

N-Boc-2-methoxybenzyl-glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-2-methoxybenzyl-glycine is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine, with a 2-methoxybenzyl group attached to the nitrogen atom. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of deprotection.

準備方法

Synthetic Routes and Reaction Conditions

The Boc group is introduced by reacting glycine with di-tert-butyl dicarbonate under basic conditions . The 2-methoxybenzyl group is then introduced using a suitable reagent, such as 2-methoxybenzyl chloride, in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of N-Boc-2-methoxybenzyl-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

N-Boc-2-methoxybenzyl-glycine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid.

Substitution Reactions: The 2-methoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

Substitution: Sodium hydride and 2-methoxybenzyl chloride are used for introducing the 2-methoxybenzyl group.

Major Products Formed

科学的研究の応用

Synthesis of Peptide Nucleic Acids (PNAs)

N-Boc-2-methoxybenzyl-glycine has been utilized in the synthesis of peptide nucleic acid (PNA) monomers. These monomers are crucial for creating PNA oligomers, which are synthetic analogs of DNA or RNA. The incorporation of N-Boc-protected amino acids allows for selective deprotection and subsequent coupling reactions that yield functionalized PNAs. A study demonstrated the successful use of this compound in synthesizing mixed-sequence PNA oligomers through Fmoc-mediated solid-phase peptide synthesis, showcasing its effectiveness as a building block for nucleic acid mimetics .

Deprotection Strategies

The N-Boc group is widely used as a protecting group in organic synthesis due to its stability under various reaction conditions. Recent advancements have introduced mild methods for deprotecting N-Boc groups, enhancing the utility of compounds like this compound. For instance, a study reported the use of oxalyl chloride in methanol to achieve selective deprotection of N-Boc groups at room temperature with high yields (up to 90%) . This method is particularly beneficial for compounds that require gentle conditions to maintain structural integrity.

Dual Protection Strategies

This compound can be part of dual protection strategies involving multiple protecting groups to facilitate complex synthetic pathways. Research has shown that employing two Boc groups can enhance the stability and reactivity of amino acid derivatives, allowing for more efficient synthesis processes . This dual protection can be particularly advantageous in synthesizing complex peptides and peptidomimetics.

The compound has potential applications in medicinal chemistry, particularly in designing inhibitors and other bioactive molecules. Its structure allows for modifications that can lead to enhanced biological activity. For example, derivatives of this compound have been explored as part of hybrid compounds with dual inhibitory functions against specific enzymes, such as IDO1 and DNA polymerase gamma . The ability to modify the benzyl moiety opens avenues for creating targeted therapeutic agents.

Case Study 1: Synthesis of Functionalized PNAs

A research team successfully synthesized functionalized PNAs using this compound as a key building block. The study highlighted the efficiency of Fmoc-mediated solid-phase synthesis techniques, demonstrating how variations in protecting groups can influence the yield and purity of the final PNA products .

Case Study 2: Selective Deprotection Method

In another study, researchers developed a selective deprotection method using oxalyl chloride that was applied to various N-Boc protected amines, including derivatives of this compound. The results indicated that this method could effectively release free amines without compromising other functional groups present in the molecule .

Tables

作用機序

The mechanism of action of N-Boc-2-methoxybenzyl-glycine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The 2-methoxybenzyl group provides additional stability and can be selectively removed under specific conditions .

類似化合物との比較

Similar Compounds

N-Boc-glycine: Similar in structure but lacks the 2-methoxybenzyl group.

N-Boc-2-methylbenzyl-glycine: Similar but with a methyl group instead of a methoxy group.

Uniqueness

N-Boc-2-methoxybenzyl-glycine is unique due to the presence of both the Boc and 2-methoxybenzyl groups, which provide enhanced stability and selective deprotection options compared to other similar compounds .

生物活性

N-Boc-2-methoxybenzyl-glycine is a derivative of glycine, modified with a tert-butyloxycarbonyl (Boc) protecting group and a 2-methoxybenzyl side chain. This compound has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural features, which influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- A Boc group that enhances stability and solubility.

- A 2-methoxybenzyl substituent that may affect receptor binding and metabolic pathways.

Biological Activity Overview

The biological activity of this compound primarily stems from its role in peptide synthesis and its potential pharmacological properties. The following sections detail its applications, mechanisms of action, and findings from recent studies.

1. Role in Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. The Boc group facilitates the protection of the amine during coupling reactions, allowing for selective modifications at the carboxylic acid end. This is particularly useful in synthesizing complex peptides with desired biological activities.

2. Pharmacological Properties

Research indicates that derivatives of this compound may exhibit various pharmacological effects, including:

- Antiviral Activity : Some studies have explored its efficacy against viral pathogens by evaluating cytopathogenic effects using assays like the MTT assay, which quantifies cell viability post-treatment with viral agents .

- Inhibition Mechanisms : N-Boc derivatives have been studied for their ability to inhibit specific enzymes, such as neuraminidase in influenza viruses, showcasing their potential as antiviral agents .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of compounds synthesized from this compound. The results indicated that certain derivatives significantly reduced cytopathogenic effects in infected cell lines. The 50% effective concentration (EC50) was calculated using regression analysis, demonstrating the compound's potential as an antiviral agent .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of acid ceramidase (AC) by compounds related to N-Boc derivatives. The study highlighted how structural modifications could enhance binding affinity to AC, suggesting therapeutic avenues for treating sphingolipid-related disorders .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-glycine | Simple Boc protection on glycine | Lacks aromatic substitution |

| N-Boc-phenylalanine | Aromatic side chain | More hydrophobic than 2-methoxybenzyl |

| N-Cbz-glycine | Benzyl protection instead of Boc | Different protecting group |

| N-Boc-4-chlorobenzyl-glycine | Chlorine substituent on benzene | Potential increased reactivity |

| This compound | Methoxy substitution | Enhanced solubility and altered pharmacokinetics |

特性

IUPAC Name |

2-[(2-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-7-5-6-8-12(11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAISMBSSJJFRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。